Vildagliptin-d3
Overview
Description
Vildagliptin-d3 is a deuterated form of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. Vildagliptin belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin-d3 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method is the deuteration of the starting material, L-proline, followed by a series of chemical reactions to form the final product. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Vildagliptin-d3 has several scientific research applications, including:
Mechanism of Action
Vildagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are responsible for promoting insulin secretion and regulating blood glucose levels. By increasing the levels of these hormones, this compound helps improve glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vildagliptin-d3 include other dipeptidyl peptidase-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated forms .
Biological Activity
Vildagliptin-d3 is a deuterium-labeled derivative of vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is primarily utilized in research settings to elucidate the pharmacokinetics and dynamics of vildagliptin, particularly its effects on glucose metabolism and insulin signaling pathways. The incorporation of deuterium allows for enhanced stability and tracking of the compound in biological systems, making it invaluable for various experimental applications.
This compound functions by inhibiting DPP-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to meals. The chemical structure of this compound facilitates specific interactions with the active site of DPP-IV, leading to its biological effects.
Pharmacokinetics and ADME
This compound can be utilized to study the absorption, distribution, metabolism, and excretion (ADME) of vildagliptin in the body. Due to the presence of deuterium, researchers can distinguish this compound from its non-labeled counterpart using mass spectrometry. This distinction allows for precise measurements of the compound's concentration in blood, tissues, and excreta, providing insights into its pharmacokinetic profile.
Biological Activity
Research indicates that this compound exhibits significant biological activity related to glucose metabolism. It has been shown to possess anti-inflammatory and antioxidant properties , contributing to renal protection in various models. For instance:
- Nephroprotective Effects : A study demonstrated that this compound, when combined with vitamin D3, enhances nephroprotective effects by reducing markers of oxidative stress and inflammation in renal tissues .
- In Vitro Studies : In vitro studies have shown that this compound inhibits pancreatic beta-cell apoptosis by suppressing endoplasmic reticulum stress .
Case Study 1: Thrombocytopenia Association
A case study reported a gradual decline in platelet count in a patient after 21 months of vildagliptin use. The platelet count nearly halved during this period but returned to normal after discontinuation of the drug. This suggests a potential association between vildagliptin use and thrombocytopenia .
Time Period | Platelet Count Change |
---|---|
After 21 months | Decreased by ~50% |
After discontinuation | Returned to normal |
Case Study 2: Efficacy in Type 2 Diabetes
Another study evaluated the efficacy of vildagliptin as an add-on therapy in patients with type 2 diabetes. The results indicated that patients receiving vildagliptin experienced a significant reduction in HbA1c levels compared to placebo .
Treatment Group | Baseline HbA1c | End HbA1c | Change |
---|---|---|---|
Vildagliptin | 8.75% | 7.74% | -1.01% |
Placebo | 8.80% | 8.55% | -0.25% |
Comparative Analysis
This compound has been compared with other DPP-IV inhibitors regarding its potency and selectivity:
Compound | IC50 (nM) | Selectivity for DPP-IV |
---|---|---|
This compound | 3.5 | High |
Sitagliptin | ~10 | Moderate |
Properties
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-COZVPQRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858562 | |
Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217546-82-1 | |
Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.